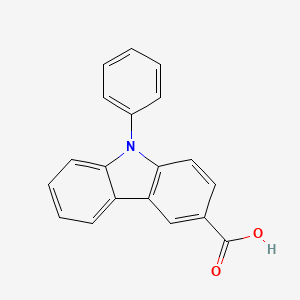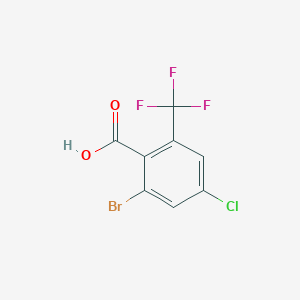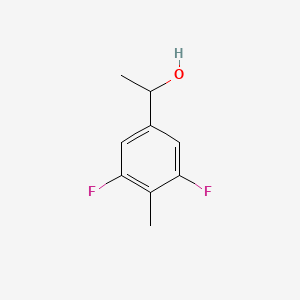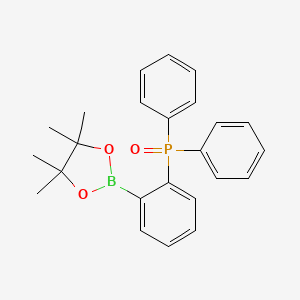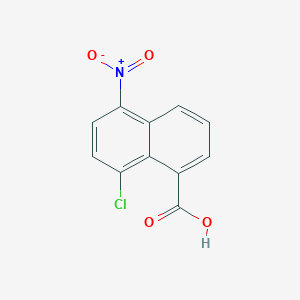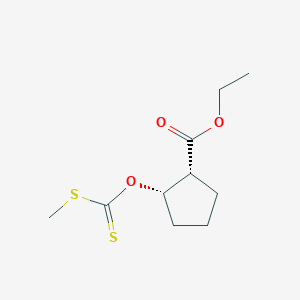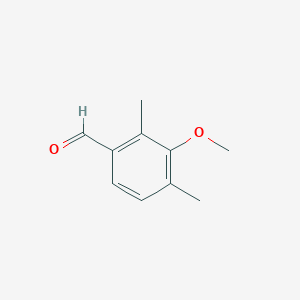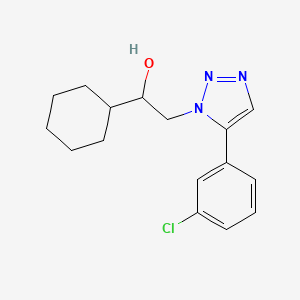
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to a cyclohexylethanol moiety.
Preparation Methods
The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Hydrogenation: The resulting triazole compound is subjected to hydrogenation to reduce any unsaturated bonds and obtain the final product, this compound.
Chemical Reactions Analysis
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylethanol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives. For example, the triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent that contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring. It is used to treat serious fungal infections and has a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
2061980-40-1 |
|---|---|
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)triazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H20ClN3O/c17-14-8-4-7-13(9-14)15-10-18-19-20(15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,21H,1-3,5-6,11H2 |
InChI Key |
LHQSLWFXZINMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN2C(=CN=N2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



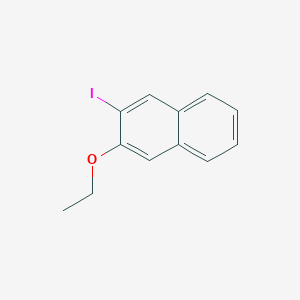

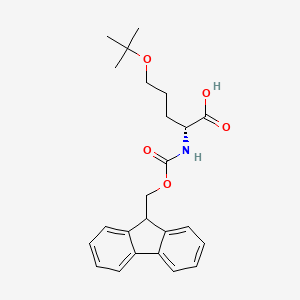
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
